molecular formula C26H23NO4 B2778162 2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinolin-5-yl)acetic acid CAS No. 2137687-37-5

2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinolin-5-yl)acetic acid

Cat. No. B2778162
CAS RN: 2137687-37-5
M. Wt: 413.473
InChI Key: GKQBUQKQSGFQKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound, also known as 2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinolin-5-yl)acetic acid, has a CAS Number of 260367-12-2 and a linear formula of C19H19NO5 . It is a solid substance with a molecular weight of 341.36 .


Molecular Structure Analysis

The compound has a complex structure, as indicated by its linear formula C19H19NO5 . The presence of the fluorenylmethyloxycarbonyl (Fmoc) group suggests it may be used in the protection of amino acids during peptide synthesis.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 341.36 . The boiling point is 602.6°C at 760 mmHg .

Scientific Research Applications

Peptide Synthesis and Coupling Agents

The compound’s structure suggests potential use as a coupling agent in peptide synthesis . Its functional groups may facilitate peptide bond formation, making it valuable in the creation of custom peptides.

Unnatural Amino Acid Derivatives

Researchers have derived unnatural amino acids from this compound using C-H activation methodologies. Specifically, Pd-mediated C-C bond formation in tandem with 2-methylpyridine has been explored . These unnatural amino acids can serve as building blocks for novel peptides and proteins.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

2-[2-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-isoquinolin-5-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO4/c28-25(29)14-17-6-5-7-18-15-27(13-12-19(17)18)26(30)31-16-24-22-10-3-1-8-20(22)21-9-2-4-11-23(21)24/h1-11,24H,12-16H2,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKQBUQKQSGFQKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C(=CC=C2)CC(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinolin-5-yl)acetic acid

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